1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine in the presence of a base, followed by acylation with ethanone. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to bacterial cell death . In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and proliferation, resulting in apoptosis or cell cycle arrest .
Comparison with Similar Compounds
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar azetidine core but differs in the substituents attached to the nitrogen atom.
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Another similar compound with variations in the position of the fluorine atom on the phenyl ring.
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: Similar to the previous compounds but with the fluorine atom in a different position.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJWBDWGMRNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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